2-Bromo-5-(pyridin-4-yl)pyridine
Overview
Description
2-Bromo-5-(pyridin-4-yl)pyridine is a heterocyclic organic compound that contains two pyridine rings substituted with a bromine atom
Mechanism of Action
Target of Action
2-Bromo-5-(pyridin-4-yl)pyridine is primarily used as a building block in organic synthesis . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of this compound involves its interaction with organoboron reagents in SM coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve carbon–carbon bond formation via SM coupling reactions . This compound plays a crucial role in the formation of C−N bonds by various cross-coupling reactions . It can also participate in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via SM coupling reactions . This enables the synthesis of a wide range of organic compounds, including pyridine derivatives .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the success of SM coupling reactions depends on the use of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in these reactions can also impact the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves the bromination of 5-(pyridin-4-yl)pyridine. One common method is the reaction of 5-(pyridin-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-(pyridin-4-yl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-(pyridin-4-yl)pyridine is unique due to its dual pyridine ring structure, which imparts distinct electronic properties and reactivity compared to other bromopyridine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific functionalities .
Properties
IUPAC Name |
2-bromo-5-pyridin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVYMWKDNGSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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